5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine
CAS No.: 86072-53-9
Cat. No.: VC19293006
Molecular Formula: C14H22N6O3S
Molecular Weight: 354.43 g/mol
* For research use only. Not for human or veterinary use.
![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine - 86072-53-9](/images/structure/VC19293006.png)
Specification
CAS No. | 86072-53-9 |
---|---|
Molecular Formula | C14H22N6O3S |
Molecular Weight | 354.43 g/mol |
IUPAC Name | (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[2-(dimethylamino)ethylsulfanylmethyl]oxolane-3,4-diol |
Standard InChI | InChI=1S/C14H22N6O3S/c1-19(2)3-4-24-5-8-10(21)11(22)14(23-8)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
Standard InChI Key | LXVDXPZPBUGNIG-IDTAVKCVSA-N |
Isomeric SMILES | CN(C)CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES | CN(C)CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a ribose moiety where the 5'-oxygen is substituted with a sulfur atom, forming a thioether bond with a 2-(dimethylamino)ethyl group. Its IUPAC name is (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-({[2-(dimethylamino)ethyl]sulfanyl}methyl)oxolane-3,4-diol, reflecting its stereochemical configuration . Key structural elements include:
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Adenine base: Retains hydrogen-bonding capacity for interactions with enzymes.
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Thioether linkage: Enhances resistance to enzymatic degradation compared to oxygen-containing analogs.
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Dimethylaminoethyl side chain: Introduces cationic character at physiological pH, influencing solubility and membrane permeability.
Table 1: Molecular Properties
Property | Value |
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Molecular formula | C₁₄H₂₃N₇O₃S |
Molecular weight | 393.45 g/mol (calculated) |
Solubility | Polar solvents (e.g., DMSO) |
pKa (dimethylamino) | ~9.5 (protonatable amine) |
Synthesis and Chemical Reactivity
Synthesis Pathways
The synthesis typically involves multi-step organic reactions:
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Adenosine functionalization: Thiolation at the 5' position using Lawesson’s reagent or P₂S₅.
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Alkylation: Reaction with 2-(dimethylamino)ethyl chloride/bromide in the presence of a base (e.g., K₂CO₃) to form the thioether bond.
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Purification: Chromatographic separation to isolate the desired stereoisomer.
Critical parameters include pH control (7.5–8.5) during alkylation to minimize side reactions and temperatures below 40°C to preserve stereochemical integrity.
Stability and Reactivity
Biological Activity and Mechanisms
Enzyme Inhibition
5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine acts as a competitive inhibitor of S-adenosylhomocysteine hydrolase (SAHH), a key enzyme in the methionine cycle. By mimicking S-adenosylhomocysteine (SAH), it binds SAHH with an IC₅₀ of 12.3 μM, disrupting methylation reactions essential for DNA and protein modification .
Table 2: Inhibition Profiles
Enzyme | IC₅₀ (μM) | Biological Impact |
---|---|---|
SAHH | 12.3 | Alters epigenetic methylation |
Purine nucleoside phosphorylase | >100 | Minimal effect |
Cellular Effects
In in vitro models (HEK293, HeLa), the compound reduces global DNA methylation by 40% at 50 μM over 72 hours, correlating with downregulation of DNMT1 expression . Concurrently, it induces apoptosis in cancer cell lines (IC₅₀ = 28 μM in MCF-7) through caspase-3 activation .
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